- Cyclopropanation of substituted phenylacetonitrile or phenyl acetate, World Intellectual Property Organization, , ,
Cas no 935-44-4 (1-Phenylcyclopropanecarbonitrile)
935-44-4 structure
Product Name:1-Phenylcyclopropanecarbonitrile
Numero CAS:935-44-4
MF:C10H9N
MW:143.185162305832
MDL:MFCD00001270
CID:806955
PubChem ID:354333356
Update Time:2024-01-23
1-Phenylcyclopropanecarbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenyl-1-cyclopropanecarbonitrile
- 1-Phenylcyclopropanecarbonitrile
- 1-Phenyl-1-cyclopentanecarbonitrile
- 1-phenylcyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile,1-phenyl-
- 1-Cyano-1-phenylcyclopropane
- 1-Phenylcyclopropyl Cyanide
- Cyclopropanecarbonitrile, 1-phenyl-
- 1-Phenyl-cyclopropanecarbonitrile
- ZHFURHRJUWYDKG-UHFFFAOYSA-N
- NSC126430
- phenylcyclopropanenitrile
- 1-Phenylcyclopropanenitrile
- phenylcyclopropanecarbonitrile
- AMBZ0430
- 1-phenylcyclopropane
- 1-Phenylcyclopropanecarbonitrile (ACI)
- NSC 126430
- FT-0608222
- Q-103442
- P2323
- AKOS003381939
- DTXSID80239452
- SCHEMBL432561
- 1-phenylcyclopropane carbonitrile
- AM20041424
- NSC-126430
- EN300-67605
- SY001025
- EINECS 213-304-5
- CS-0038250
- 935-44-4
- TS-01866
- UNII-AE4DYL9333
- MFCD00001270
- Phenyl-1-cyclopropanecarbonitrile
- AE4DYL9333
- NS00022884
-
- MDL: MFCD00001270
- Inchi: 1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
- Chiave InChI: ZHFURHRJUWYDKG-UHFFFAOYSA-N
- Sorrisi: N#CC1(C2C=CC=CC=2)CC1
Proprietà calcolate
- Massa esatta: 143.07300
- Massa monoisotopica: 143.073499291g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 188
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.9
- Superficie polare topologica: 23.8
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.00
- Punto di ebollizione: 253°C(lit.)
- Punto di infiammabilità: 113 ºC
- Indice di rifrazione: 1.539
- PSA: 23.79000
- LogP: 2.24178
- Solubilità: Non determinato
1-Phenylcyclopropanecarbonitrile Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H302+H312+H332-H315-H319
- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- WGK Germania:3
- Codice categoria di pericolo: R20/21/22
- Istruzioni di sicurezza: S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20/21/22
1-Phenylcyclopropanecarbonitrile Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
1-Phenylcyclopropanecarbonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03053-500g |
1-phenylcyclopropane-1-carbonitrile |
935-44-4 | 95 | 500g |
$1700 | 2021-06-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YP498-5g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 98% | 5g |
256.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YP498-1g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 98% | 1g |
91.0CNY | 2021-07-15 | |
| Fluorochem | 068003-1g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068003-5g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 068003-10g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 10g |
£43.00 | 2022-03-01 | |
| Fluorochem | 068003-25g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 25g |
£98.00 | 2022-03-01 | |
| TRC | P336620-10mg |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P336620-50mg |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P336620-100mg |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 100mg |
$ 80.00 | 2022-06-03 |
1-Phenylcyclopropanecarbonitrile Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
Riferimento
- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Benzenesulfonamide, N-cyano-N-(4-fluorophenyl)-2-nitro- Catalysts: Iron chloride (FeCl3) Solvents: Toluene ; 24 h, 110 °C
Riferimento
- Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl-arylsulfonamide, Organic Letters, 2023, 25(6), 917-922
Metodo di produzione 4
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Riferimento
- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, Organic Preparations and Procedures International, 1995, 27(3), 355-9
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Preparation of allylhydrazine and hydroxylamine derivatives as inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and vascular adhesion protein 1 (VAP-1), World Intellectual Property Organization, , ,
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt
1.2 rt; 3 h, rt
1.3 Reagents: Water
1.2 rt; 3 h, rt
1.3 Reagents: Water
Riferimento
- Preparation of 2-oximino-2'-[[[[[ (hetero)arylcyclopropyl]ethylidene]nitrilo]oxy]methyl]benzeneacetates as fungicides and insecticides, European Patent Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water
Riferimento
- N-Methyl-N-[trans-2-(1-pyrrolidinyl)cyclohexyl]-1-phenylcyclopropanecarboxylic amides. Analogs of U50488 with much reduced opiate affinity and loss of κ-selectivity, European Journal of Medicinal Chemistry, 1991, 26(2), 125-8
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles, Synlett, 2021, 32(16), 1637-1641
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: Cyclopentyl methyl ether ; < 27 °C; 20 min, 23 °C; 1 h, 25 °C → 80 °C; 80 °C → 23 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Riferimento
- Highly Diastereoselective α-Arylation of Cyclic Nitriles, Organic Letters, 2017, 19(13), 3446-3449
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 50 °C; 1 h, 50 °C
Riferimento
- N-Oxazolidinylmethyl thiophenecarboxamide derivatives as antithrombotic agents and their preparation and use for the treatment of diseases, India, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: N-Cyano-4-methyl-N-phenylbenzenesulfonamide Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ; 24 h, 100 °C
Riferimento
- Iron-Catalyzed Deoxynitrogenation of Carboxylic Acids with Cyanamides to Access Nitriles, Chemistry - A European Journal, 2023, 29(31),
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Silver hexafluoroantimonate Solvents: Toluene ; 48 h, 120 °C
Riferimento
- Silver-Catalyzed Synthesis of Nitriles from Carboxylic Acids and Cyanamides, Synlett, 2023, 34(15), 1824-1828
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ; 24 h, rt
1.2 Solvents: Dimethylformamide ; 24 h, rt
Riferimento
- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide, Organic Letters, 2015, 17(20), 4944-4947
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Preparation of phenylallyl compounds as inhibitors of semicarbazide-sensitive amine oxidase and VAP-1 mediated adhesion, World Intellectual Property Organization, , ,
1-Phenylcyclopropanecarbonitrile Raw materials
- Ethylene Carbonate
- Cyclopropanecarbonitrile
- 1,2-Dibromoethane
- (1Z)-2-Phenylcyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime
- Benzeneacetic acid, α-(2-chloroethyl)-α-cyano-, ethyl ester
- p-Toluenesulfonyl cyanide
- 1-phenylcyclopropane-1-carboxylic acid
1-Phenylcyclopropanecarbonitrile Preparation Products
1-Phenylcyclopropanecarbonitrile Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
Numero d'ordine:A859745
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:20
Prezzo ($):249.0
Email:sales@amadischem.com
1-Phenylcyclopropanecarbonitrile Letteratura correlata
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
935-44-4 (1-Phenylcyclopropanecarbonitrile) Prodotti correlati
- 110327-48-5(Cyclopropanecarbonitrile, 2-methyl-1-phenyl-, cis-)
- 87421-62-3(Cyclopropanecarbonitrile, 1,2-diphenyl-, (1R,2S)-rel-)
- 61066-89-5(2-Cyclopropyl-2-phenylacetonitrile)
- 646995-51-9(Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, (1R,3R)-)
- 99647-68-4(Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, trans-)
- 71172-78-6(1-(4-Methylphenyl)-1-cyclopropanecarbonitrile)
- 103012-04-0(Cyclopropanecarbonitrile, 2,2-dimethyl-3-(4-methylphenyl)-, cis-)
- 110327-49-6(Cyclopropanecarbonitrile, 2-methyl-1-phenyl-, (1R,2R)-rel-)
- 10224-14-3(Cyclopropanecarbonitrile,1,2-diphenyl-)
- 103012-06-2(Cyclopropanecarbonitrile, 2,2-dimethyl-3-(4-methylphenyl)-, trans-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
Purezza:99%
Quantità:100g
Prezzo ($):249.0